3-Phenyl-4'-thiomethylpropiophenone
Overview
Description
3-Phenyl-4’-thiomethylpropiophenone is an organic compound with the molecular formula C16H16OS It is characterized by the presence of a phenyl group, a thiomethyl group, and a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4’-thiomethylpropiophenone typically involves the reaction of 4-(methylthio)benzonitrile with phenethylmagnesium chloride in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is heated to reflux for four hours, then cooled to 0°C and quenched with water. The resulting slurry is treated with hydrochloric acid and stirred overnight. The THF is evaporated, and the residue is extracted with ethyl acetate. The organic extracts are washed, dried, filtered, and concentrated to yield the desired compound .
Industrial Production Methods: Industrial production of 3-Phenyl-4’-thiomethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for scalability, and the product is often recrystallized to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4’-thiomethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Phenyl-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The phenyl and propiophenone moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Methylthiophenylpropan-1-one
- 4-Methylthiobenzaldehyde
- 4-Methylthiobenzyl alcohol
Comparison: 3-Phenyl-4’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone This combination imparts distinct chemical reactivity and biological activity compared to similar compoundsSimilarly, 4-Methylthiobenzaldehyde and 4-Methylthiobenzyl alcohol have different functional groups, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGAYFGXRQFEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463076 | |
Record name | 3-phenyl-4'-thiomethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40027-88-1 | |
Record name | 3-phenyl-4'-thiomethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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